molecular formula C19H25N3O3S B3563964 ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE

Cat. No.: B3563964
M. Wt: 375.5 g/mol
InChI Key: KCMZODOVOPXPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrano[3,4-c]pyridine core, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the formation of the pyrano[3,4-c]pyridine core, followed by the introduction of the pyrrolidine ring and the cyano group. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share some structural similarities and biological activities.

    Pyrrolidine derivatives: These compounds also contain the pyrrolidine ring and exhibit similar chemical properties.

    Pyridine derivatives: These compounds have the pyridine core and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-cyano-3,3-dimethyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-24-16(23)12-26-18-14(10-20)13-9-19(2,3)25-11-15(13)17(21-18)22-7-5-6-8-22/h4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZODOVOPXPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE

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